molecular formula C12H12O4 B12098198 Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate

Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate

Cat. No.: B12098198
M. Wt: 220.22 g/mol
InChI Key: PXQTXTMGVPKEQV-GQCTYLIASA-N
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Description

Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes a formyl group, a hydroxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate involves an aldol condensation reaction. This reaction typically starts with the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, leading to the formation of the desired product after purification.

  • Knoevenagel Condensation: : Another synthetic route involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with ethyl cyanoacetate. This reaction is catalyzed by piperidine and is conducted in ethanol at reflux temperature. The product is then isolated and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can also be reduced, converting the formyl group to a primary alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The hydroxy group in the compound can participate in nucleophilic substitution reactions. For example, it can be esterified with acyl chlorides to form esters or react with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Acyl chlorides in the presence of a base such as pyridine at room temperature.

Major Products

    Oxidation: Ethyl (E)-3-(3-carboxy-4-hydroxy-phenyl)prop-2-enoate.

    Reduction: Ethyl (E)-3-(3-hydroxymethyl-4-hydroxy-phenyl)prop-2-enoate.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate serves as a versatile intermediate. It can be used to synthesize a variety of heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition. Its structure allows it to interact with specific enzymes, making it a useful tool for probing enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent, which could lead to the development of new drugs for treating various diseases.

Industry

In the material science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its unique functional groups allow for the creation of materials with specific properties, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism by which Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate exerts its effects is primarily through its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-3-(4-hydroxy-phenyl)prop-2-enoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Ethyl (E)-3-(3-formyl-phenyl)prop-2-enoate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds and affecting its biological activity.

    Ethyl (E)-3-(3-formyl-4-methoxy-phenyl)prop-2-enoate: Contains a methoxy group instead of a hydroxy group, which can alter its reactivity and biological properties.

Uniqueness

Ethyl (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoate is unique due to the presence of both formyl and hydroxy groups. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the compound’s structure provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H12O4/c1-2-16-12(15)6-4-9-3-5-11(14)10(7-9)8-13/h3-8,14H,2H2,1H3/b6-4+

InChI Key

PXQTXTMGVPKEQV-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)C=O

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)C=O

Origin of Product

United States

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